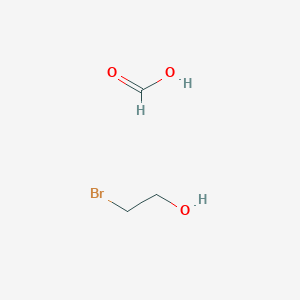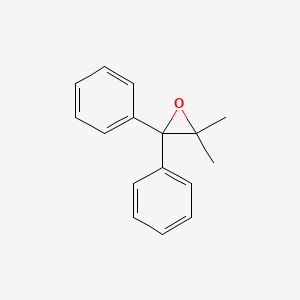
Ethanol, 2-bromo-, formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-bromo-, formate typically involves the bromination of ethanol followed by esterification with formic acid. One common method is:
Bromination of Ethanol: Ethanol reacts with bromine in the presence of a catalyst such as phosphorus tribromide (PBr3) to form 2-bromoethanol.
Esterification: The 2-bromoethanol is then reacted with formic acid in the presence of a dehydrating agent like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Continuous bromination of ethanol using bromine and a suitable catalyst.
- Efficient esterification with formic acid under controlled temperature and pressure conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-bromo-, formate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of ethylene glycol formate.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form ethylene and formic acid.
Oxidation and Reduction: The formate group can be oxidized to carbon dioxide, while the bromine can be reduced to bromide ions.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium hydroxide (KOH) in ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Major Products
Substitution: Ethylene glycol formate.
Elimination: Ethylene and formic acid.
Oxidation: Carbon dioxide and water.
Reduction: Ethanol and bromide ions.
Applications De Recherche Scientifique
Ethanol, 2-bromo-, formate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a metabolic inhibitor.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes
Mécanisme D'action
The mechanism of action of ethanol, 2-bromo-, formate involves its interaction with cellular components. The bromine atom can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to inhibition of enzymatic activity and disruption of cellular functions. The formate group can interfere with metabolic pathways by inhibiting key enzymes involved in cellular respiration .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromoethanol: Similar structure but lacks the formate group.
Ethylene glycol formate: Similar structure but lacks the bromine atom.
Bromoacetic acid: Contains a bromine atom but has a carboxyl group instead of a formate group
Uniqueness
Ethanol, 2-bromo-, formate is unique due to the presence of both a bromine atom and a formate group, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
6065-67-4 |
|---|---|
Formule moléculaire |
C3H7BrO3 |
Poids moléculaire |
170.99 g/mol |
Nom IUPAC |
2-bromoethanol;formic acid |
InChI |
InChI=1S/C2H5BrO.CH2O2/c3-1-2-4;2-1-3/h4H,1-2H2;1H,(H,2,3) |
Clé InChI |
QCQKNBVMOOMMRJ-UHFFFAOYSA-N |
SMILES canonique |
C(CBr)O.C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(R)-N-[(S)-1-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12080978.png)
![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)



![Lithium, [1,1'-biphenyl]-2-yl-](/img/structure/B12081020.png)


![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)



![O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine](/img/structure/B12081058.png)
